2-BROMOISOBUTYRIC ACID N-BUTYL ESTER
Overview
Description
2-Bromo-2-methylpropanoic acid n-butyl ester is an organic compound with the molecular formula C8H15BrO2. It is a colorless to slightly yellow liquid that is used in various chemical processes due to its unique properties. This compound is a derivative of 2-bromo-2-methylpropanoic acid, where the carboxylic acid group is esterified with n-butanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-methylpropanoic acid n-butyl ester typically involves the esterification of 2-bromo-2-methylpropanoic acid with n-butanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
2-Bromo-2-methylpropanoic acid+n-ButanolH2SO42-Bromo-2-methylpropanoic acid n-butyl ester+Water
Industrial Production Methods
On an industrial scale, the esterification process is optimized for higher yields and purity. The reaction is typically conducted in a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures better control over reaction conditions and improves the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-methylpropanoic acid n-butyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-bromo-2-methylpropanoic acid and n-butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually conducted under reflux conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include 2-hydroxy-2-methylpropanoic acid n-butyl ester, 2-amino-2-methylpropanoic acid n-butyl ester, or 2-mercapto-2-methylpropanoic acid n-butyl ester.
Hydrolysis: The major products are 2-bromo-2-methylpropanoic acid and n-butanol.
Reduction: The major product is 2-bromo-2-methylpropanol.
Scientific Research Applications
2-Bromo-2-methylpropanoic acid n-butyl ester is used in various scientific research applications, including:
Polymer Chemistry: It is used as an initiator in atom transfer radical polymerization (ATRP) to synthesize well-defined polymers with controlled molecular weights and architectures.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functionalized materials, such as quantum dots and silica colloids, for applications in optics and electronics.
Mechanism of Action
The mechanism of action of 2-bromo-2-methylpropanoic acid n-butyl ester in ATRP involves the formation of a radical species. The bromine atom is abstracted by a transition metal catalyst, such as copper, to generate a radical. This radical then initiates the polymerization process by reacting with a monomer. The process can be represented as follows:
2-Bromo-2-methylpropanoic acid n-butyl esterCuRadical+CuBr
The radical then reacts with a monomer to form a polymer chain.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-methylpropanoic acid ethyl ester
- 2-Bromo-2-methylpropanoic acid methyl ester
- 2-Bromo-2-methylpropanoic acid isopropyl ester
Comparison
2-Bromo-2-methylpropanoic acid n-butyl ester is unique due to its longer alkyl chain compared to its ethyl, methyl, and isopropyl counterparts. This longer chain can influence the compound’s solubility, reactivity, and the properties of the polymers it initiates in ATRP. For example, the n-butyl ester may provide better solubility in non-polar solvents and result in polymers with different physical properties compared to those initiated by the methyl or ethyl esters.
Properties
IUPAC Name |
butyl 2-bromo-2-methylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-4-5-6-11-7(10)8(2,3)9/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWQDFRKKXVCCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)(C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975688 | |
Record name | Butyl 2-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60277-69-2 | |
Record name | Butyl 2-bromo-2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60277-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl 2-bromo-2-methylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060277692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl 2-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 2-bromo-2-methylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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